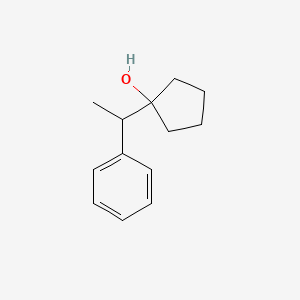
1-(1-Phenylethyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylethyl)cyclopentanol is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with a hydroxyl group and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-phenylethyl)cyclopentanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Phenylethyl)cyclopentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclopentane derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in alcohol solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(1-Phenylethyl)cyclopentanone.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Phenylethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclopentanol: Similar structure but lacks the ethyl group on the phenyl ring.
Cyclopentanol: Lacks the phenylethyl group, making it less hydrophobic.
Phenylethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Uniqueness: 1-(1-Phenylethyl)cyclopentanol is unique due to the presence of both a cyclopentane ring and a phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
5454-90-0 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(1-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11(12-7-3-2-4-8-12)13(14)9-5-6-10-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
ZUXWCLWBVFYFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)



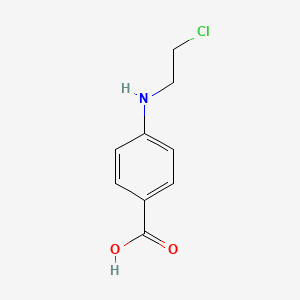
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
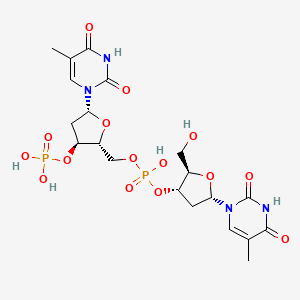
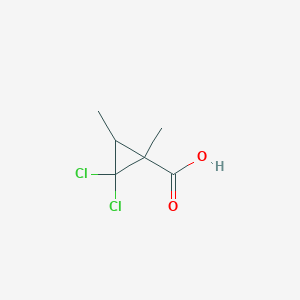


![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
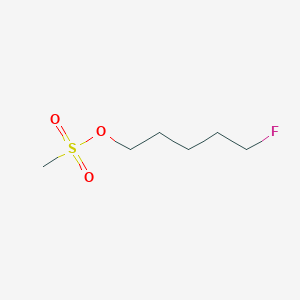

![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
